molecular formula C9H11FN2O5 B3230311 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 129885-95-6

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3230311
CAS No.: 129885-95-6
M. Wt: 246.19 g/mol
InChI Key: FVBOTRDLABQYMI-PXBUCIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a fluorinated nucleoside analog characterized by a pyrimidine-2,4-dione base linked to a modified tetrahydrofuran (THF) sugar moiety. The THF ring features a fluoro substituent at the 4-position, hydroxyl groups at the 3- and 5-positions (the latter as a hydroxymethyl group), and a stereochemical configuration (2R,3S,4R,5R) critical for biological activity. This compound is structurally related to antiviral agents like lamivudine and emtricitabine, where fluorination enhances metabolic stability and target binding . Its design aligns with medicinal chemistry strategies to optimize nucleoside analogs for antiviral efficacy while minimizing off-target effects.

Properties

IUPAC Name

1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBOTRDLABQYMI-PXBUCIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS No. 2082744-84-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C11_{11}H12_{12}FN3_3O4_4
  • Molecular Weight : 269.23 g/mol

Structural Features

The compound features a tetrahydrofuran ring with a fluorine atom and hydroxymethyl group substitutions, which are critical for its biological activity. The pyrimidine moiety contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that derivatives of similar structures can act as inhibitors of enzymes involved in nucleotide metabolism and signaling pathways.

Inhibition Studies

  • Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on Mycobacterium tuberculosis Mur ligases, which are essential for bacterial cell wall synthesis. For instance, certain analogs showed significant inhibitory effects at concentrations around 100 μM .
  • P2Y Receptor Activation : The compound's structural analogs have been evaluated for their ability to activate the P2Y6 receptor, which plays a role in various physiological processes including platelet aggregation and inflammation .

Case Studies

  • Study on Mycobacterium tuberculosis : A study demonstrated that specific structural modifications in pyrimidine derivatives led to enhanced inhibitory activity against Mur ligases, suggesting that the presence of hydroxymethyl and fluorine groups could be beneficial for increasing potency .
  • P2Y6 Receptor Interaction : Research on nucleotide analogs indicated that modifications at the 2' or 3' positions significantly affected receptor activation, highlighting the importance of structural integrity in achieving desired biological effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Fluorine Substitution : The presence of fluorine at the 4-position of the tetrahydrofuran ring enhances lipophilicity and potentially increases binding affinity to target enzymes.
  • Hydroxymethyl Group : This group appears to play a crucial role in maintaining the compound's solubility and facilitating interactions with active sites of enzymes.

Comparative Table of Related Compounds

Compound NameCAS No.ActivityKey Modifications
Compound A1555759-26-6Mur Ligase InhibitorHydroxymethyl group
Compound B2082744-84-9P2Y6 Receptor AgonistFluorine substitution
Compound C147-94-4AntiviralPyrimidine core

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / CAS No. Key Structural Features Molecular Weight Biological Activity/Application Reference
Target Compound 4-Fluoro, 3-hydroxy, 5-(hydroxymethyl)-THF; (2R,3S,4R,5R) 264.18* Antiviral (theoretical, based on analogs)
1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione (69123-94-0) 3-Fluoro instead of 4-fluoro; (2R,3S,4R,5R) 264.18 Intermediate in antiviral prodrug synthesis
1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione (1673560-41-2) 3-Chloro-3-fluoro dual substitution; (2R,3S,4R,5R) 280.64 Enhanced polymerase inhibition; research use only
1-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione (114248-23-6) 3,3-Difluoro substitution; (2R,4R,5R) 264.18 Improved metabolic stability
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(hydroxymethyl)pyrimidine-2,4-dione (5116-24-5) No fluorine; additional hydroxymethyl on pyrimidine 258.23 Reduced antiviral activity; potential prodrug
[18F]FIAU (Radiolabeled analog) 3-[18F]Fluoro, 5-iodo substitution; β-D-arabinofuranose configuration 371.0 PET imaging agent for viral DNA tracking

*Molecular weight calculated based on formula C₉H₁₀F₂N₂O₅.

Key Findings

Fluorine Position and Antiviral Efficacy: The 3-fluoro analog (CAS 69123-94-0) is a known intermediate in antiviral prodrugs targeting hepatitis B virus (HBV) . In contrast, the target compound’s 4-fluoro substitution may alter sugar puckering, affecting binding to viral polymerases.

Stereochemical Specificity :

  • The (2R,3S,4R,5R) configuration is critical for mimicking natural nucleosides. For example, the 3,3-difluoro analog (CAS 114248-23-6) retains this configuration, ensuring compatibility with enzymatic active sites .

Functional Group Additions: The 5-(hydroxymethyl)pyrimidine variant (CAS 5116-24-5) lacks antiviral potency but serves as a precursor for glycosylation or phosphorylation . Radiolabeled [18F]FIAU (MW 371.0) demonstrates how structural modifications (5-iodo, 3-[18F]fluoro) enable diagnostic applications without compromising nucleoside recognition .

Toxicity and Solubility: Non-fluorinated analogs (e.g., CAS 5116-24-5) exhibit lower cytotoxicity but reduced efficacy, highlighting the balance between halogenation and safety .

Research Implications

  • Antiviral Optimization : Fluorine at the 4-position (target compound) warrants further virological assays to compare efficacy against 3-fluoro analogs like emtricitabine.
  • Prodrug Development: Hydroxymethyl or triazole additions (e.g., ’s chloroquinoline derivative) could enhance bioavailability or target specificity .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for success?

The compound is synthesized via multi-step organic reactions, often starting with protected sugar or nucleoside precursors. Key steps include:

  • Fluorination at the 4-position of the tetrahydrofuran ring using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Hydroxyl group protection/deprotection (e.g., silyl ethers or benzyl groups) to avoid side reactions .
  • Purification via column chromatography or HPLC to achieve >95% purity, with monitoring by TLC and NMR . Critical factors include temperature control (−78°C to room temperature for fluorination) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H/13C/19F NMR confirm stereochemistry (e.g., coupling constants for fluorinated carbons) and hydroxyl/hydroxymethyl group positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystal structures .

Q. How is the compound’s biological activity assessed in antiviral or anticancer research?

  • Enzyme Inhibition Assays : Test inhibition of viral polymerases (e.g., HIV reverse transcriptase) using radiolabeled substrates or fluorescence-based readouts .
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) and antiviral potency (plaque reduction) in human cell lines (e.g., HeLa or PBMCs) .
  • Metabolic Stability Studies : Use liver microsomes to evaluate resistance to enzymatic degradation, a key factor in drug development .

Advanced Research Questions

Q. How can synthesis yield and stereochemical purity be optimized for large-scale production?

  • Catalyst Screening : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantiomeric excess (e.e.) in fluorination steps .
  • Flow Chemistry : Continuous flow systems improve reaction control and scalability for temperature-sensitive steps .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent polarity, reagent stoichiometry) to maximize yield .

Q. How can contradictions in reported biological activity data be resolved?

  • Structural-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 5-iodo or 5-methyl derivatives) to identify key functional groups. For example, 5-iodo substitution enhances antiviral activity but increases cytotoxicity .
  • Mechanistic Profiling : Use kinetic assays (e.g., SPR or ITC) to quantify binding affinity to target enzymes and rule off-target effects .
  • Species-Specific Variability : Test activity across multiple cell lines or animal models to account for metabolic differences .

Q. What methodologies are used to study its mechanism of action in nucleic acid synthesis inhibition?

  • Isotope-Labeling Studies : Incorporate 3H/14C-labeled compound into DNA/RNA to track incorporation via autoradiography or scintillation counting .
  • Crystallography of Enzyme Complexes : Co-crystallize the compound with viral polymerases (e.g., HCV NS5B) to identify binding motifs .
  • Resistance Mutagenesis : Generate mutant enzymes (e.g., K65R in HIV RT) to pinpoint resistance pathways and validate target engagement .

Data Contradiction Analysis

Example : Discrepancies in cytotoxicity profiles between studies may arise from:

  • Purity Variations : Impurities (e.g., unreacted starting materials) can skew bioactivity results. Validate purity via orthogonal methods (HPLC + MS) .
  • Assay Conditions : Differences in cell culture media (e.g., serum concentration) or incubation times affect compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.